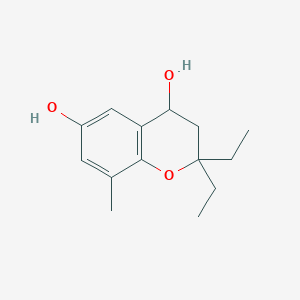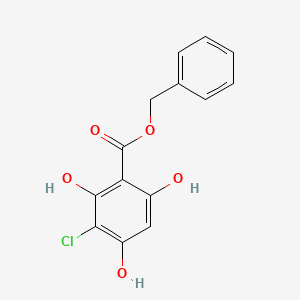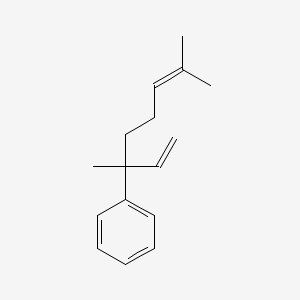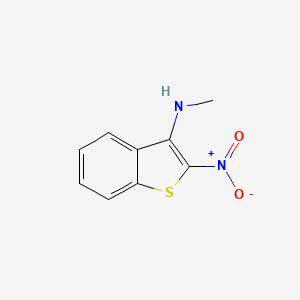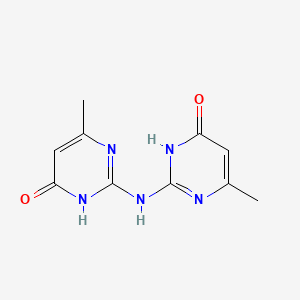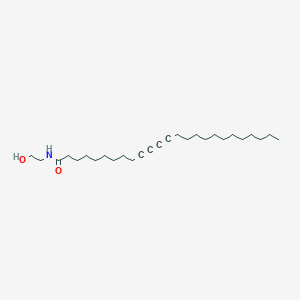
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)pentacosa-10,12-diynamide typically involves the reaction of pentacosa-10,12-diynoic acid with 2-aminoethanol. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the mixture is stirred overnight at room temperature . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps such as recrystallization and solvent extraction.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide has several applications in scientific research:
Mecanismo De Acción
The mechanism by which N-(2-Hydroxyethyl)pentacosa-10,12-diynamide exerts its effects involves its ability to form micelles and interact with biological membranes. The compound’s cationic nature allows it to bind with negatively charged molecules such as siRNA, facilitating their delivery into cells . The micelles can undergo endocytosis, allowing the encapsulated molecules to escape endosomes and reach their target sites within the cell .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Aminoethyl)pentacosa-10,12-diynamide
- N-(2-(Methylamino)ethyl)pentacosa-10,12-diynamide
- N-(2-(Dimethylamino)ethyl)pentacosa-10,12-diynamide
- N,N,N-Trimethyl-2-(pentacosa-10,12-diynamido)ethan-1-aminium chloride
Uniqueness
N-(2-Hydroxyethyl)pentacosa-10,12-diynamide is unique due to its hydroxyl group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules.
Propiedades
Número CAS |
137870-33-8 |
|---|---|
Fórmula molecular |
C27H47NO2 |
Peso molecular |
417.7 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)pentacosa-10,12-diynamide |
InChI |
InChI=1S/C27H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27(30)28-25-26-29/h29H,2-12,17-26H2,1H3,(H,28,30) |
Clave InChI |
KMKKLXMLBOQSCV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


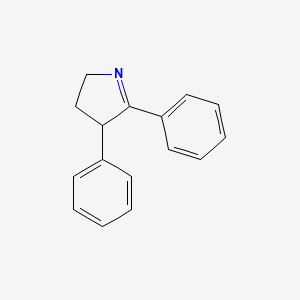
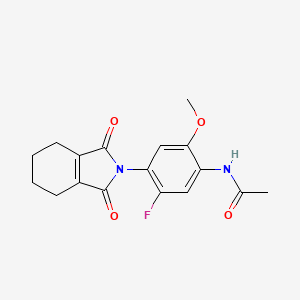
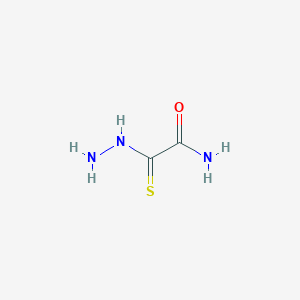
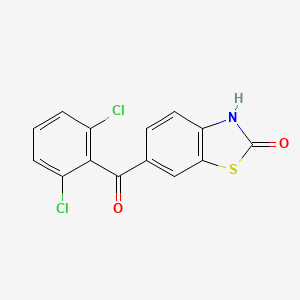
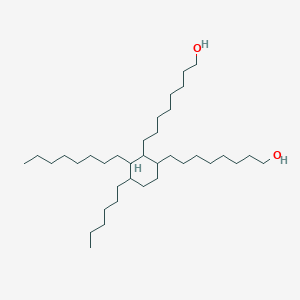
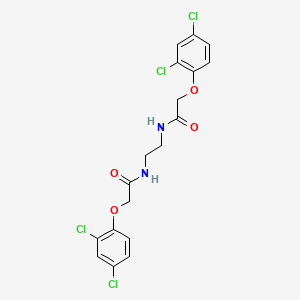
![S-[(2-Aminopyridin-3-yl)methyl] ethanethioate](/img/structure/B14278040.png)
![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)
